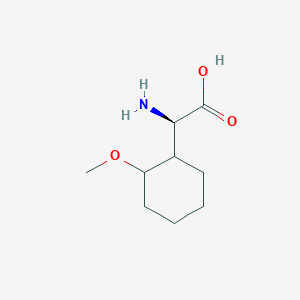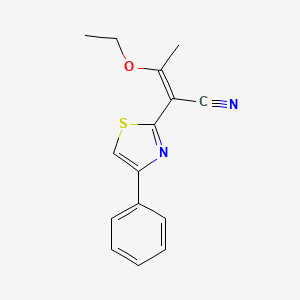![molecular formula C7H12N4 B13290995 2-[2-(Methylamino)ethyl]pyrimidin-4-amine](/img/structure/B13290995.png)
2-[2-(Methylamino)ethyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methylamino)ethyl]pyrimidin-4-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a methylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)ethyl]pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-aminopyrimidine with N-methyl-ethylenediamine under reflux conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)ethyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups at the amino position.
Scientific Research Applications
2-[2-(Methylamino)ethyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar structural features but lacking the methylaminoethyl group.
4-Aminopyrimidine: Another analog with the amino group at a different position on the pyrimidine ring.
2-[2-(Dimethylamino)ethyl]pyrimidin-4-amine: A closely related compound with an additional methyl group on the aminoethyl side chain.
Uniqueness
2-[2-(Methylamino)ethyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylaminoethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-[2-(methylamino)ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-9-4-3-7-10-5-2-6(8)11-7/h2,5,9H,3-4H2,1H3,(H2,8,10,11) |
InChI Key |
KKCIEHNKOOZSTB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide](/img/structure/B13290916.png)

![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide](/img/structure/B13290919.png)


![5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13290935.png)
amine](/img/structure/B13290937.png)
![3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride](/img/structure/B13290941.png)
![2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine](/img/structure/B13290947.png)




